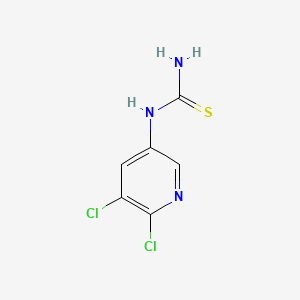
(5,6-Dichloropyridin-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dichloropyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Cl2N3S and a molecular weight of 222.1 g/mol It is a derivative of thiourea, where the thiourea moiety is attached to a dichloropyridine ring
Vorbereitungsmethoden
The synthesis of (5,6-Dichloropyridin-3-yl)thiourea typically involves the reaction of 5,6-dichloropyridine-3-amine with thiocyanate or isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(5,6-Dichloropyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5,6-Dichloropyridin-3-yl)thiourea is a chemical compound with a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a thiourea functional group at position 3. It has a molecular formula of C6H5Cl2N3S and a molecular weight of approximately 179.06 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with thiourea derivatives.
This compound in Medicinal Chemistry
- Thiourea derivatives, including this compound, have been studied for their diverse biological activities, making them potential candidates for drug development.
- Antimicrobial Applications Due to its biological activities, this compound can be explored as a lead compound for developing new antimicrobial agents. Several studies have reported the antimicrobial potential of thiourea derivatives .
- Enzyme Inhibition this compound derivatives have demonstrated significant inhibitory activity against α-glucosidase and urease enzymes . Certain synthesized compounds were identified as potent inhibitors of targeted α-glucosidase and urease enzymes, even demonstrating more potency when compared to the standard acarbose and thiourea drugs .
Other Applications
- Synthesis of Heterocyclic Compounds N-substituted-N-acyl thioureas, related to this compound, are key building blocks for generating various heterocyclic products through cyclization .
- Precursors for Various Agents Thiourea derivatives can serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants .
- Pharmacological Benefits Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .
Specific Examples & Activities
- One study synthesized novel 2-methylquinazolin-4(3H)-one derivatives bearing thiourea functionality in position 3 and screened them for antimicrobial and anti-inflammatory (TNF-α and IL-6) activities. Some of the compounds showed moderate antibacterial activities in comparison with ciprofloxacin .
- Another study evaluated new compounds containing a thiourea group in position 6 of 3-methyl-2(3H)-benzoxazolone and 5-chloro-3-methyl-2(3 H)-benzoxazolone rings. The compounds 1-phenyl-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea and 1-benzyl-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea exhibited good inhibitory profiles against Escherichia coli .
- New thiourea derivatives of 1,3-thiazole have been synthesized and tested in vitro against Gram-positive cocci and Gram-negative strains .
Wirkmechanismus
The mechanism of action of (5,6-Dichloropyridin-3-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(5,6-Dichloropyridin-3-yl)thiourea can be compared with other thiourea derivatives and pyridine-based compounds. Similar compounds include:
Thiourea: A simpler compound with a similar structure but without the dichloropyridine ring.
Pyridine derivatives: Compounds like 2,6-dichloropyridine and 3,5-dichloropyridine, which have similar chemical properties but different biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole and pyridine ring and exhibit various biological activities, including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H5Cl2N3S |
|---|---|
Molekulargewicht |
222.09 g/mol |
IUPAC-Name |
(5,6-dichloropyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Cl2N3S/c7-4-1-3(11-6(9)12)2-10-5(4)8/h1-2H,(H3,9,11,12) |
InChI-Schlüssel |
YBEQJFWSJVLFGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)Cl)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















